![molecular formula C17H29NO4Si B14373027 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide CAS No. 91461-10-8](/img/structure/B14373027.png)
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide is an organosilicon compound that combines the properties of a benzamide with a triethoxysilyl group. This unique structure allows it to act as a coupling agent, enhancing the adhesion between organic and inorganic materials. It is widely used in various industrial applications, including coatings, adhesives, and sealants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide typically involves the reaction of 3-methylbenzoic acid with 3-aminopropyltriethoxysilane. The reaction is carried out in the presence of a coupling agent such as N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in a solvent like dichloromethane (DCM). The reaction conditions usually involve stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form strong siloxane bonds.
Substitution: The benzamide moiety can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often facilitated by heating or using a catalyst like a metal salt.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Various substituted benzamides depending on the reagents used.
科学的研究の応用
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Widely used in coatings, adhesives, and sealants to improve durability and performance.
作用機序
The mechanism of action of 3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide involves the hydrolysis of the triethoxysilyl group to form silanol groups. These silanol groups can then condense to form siloxane bonds, which provide strong adhesion to surfaces. The benzamide moiety can interact with organic molecules, enhancing compatibility and stability.
類似化合物との比較
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a benzamide.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group, used primarily in polymerization reactions.
N-[3-(Trimethoxysilyl)propyl]aniline: Contains an aniline group, used as a coupling agent and in conducting polymers
Uniqueness
3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide is unique due to its combination of a benzamide moiety with a triethoxysilyl group. This allows it to act as a versatile coupling agent, enhancing adhesion and compatibility between organic and inorganic materials. Its specific structure provides unique properties that are not found in other similar compounds.
特性
CAS番号 |
91461-10-8 |
|---|---|
分子式 |
C17H29NO4Si |
分子量 |
339.5 g/mol |
IUPAC名 |
3-methyl-N-(3-triethoxysilylpropyl)benzamide |
InChI |
InChI=1S/C17H29NO4Si/c1-5-20-23(21-6-2,22-7-3)13-9-12-18-17(19)16-11-8-10-15(4)14-16/h8,10-11,14H,5-7,9,12-13H2,1-4H3,(H,18,19) |
InChIキー |
RVUKLZUPAFASRK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCNC(=O)C1=CC=CC(=C1)C)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
![2,4-Dimethyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14372968.png)
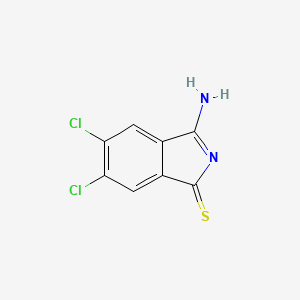
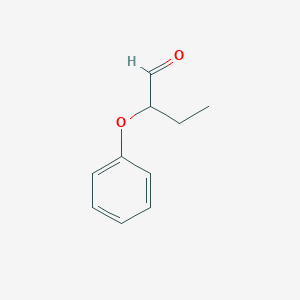
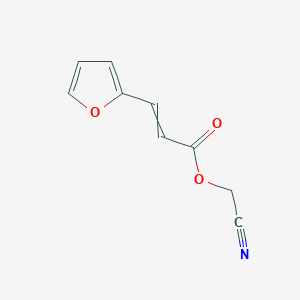
![5-Hydroxy-2-phenyl-5-[(phenylsulfanyl)methyl]cyclopent-2-en-1-one](/img/structure/B14372985.png)
![1-[(1-Methoxypropan-2-yl)oxy]propan-2-yl prop-2-enoate](/img/structure/B14372992.png)
![2-[(Naphthalen-1-yl)methyl]-5-phenyl-1,3-oxazole](/img/structure/B14372996.png)
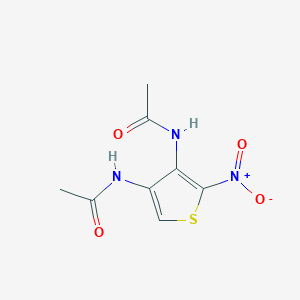
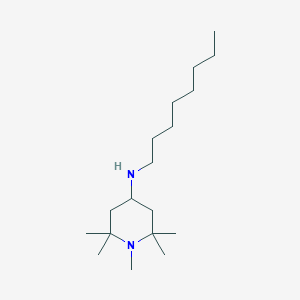
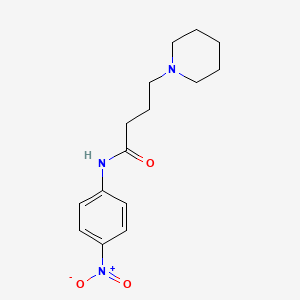
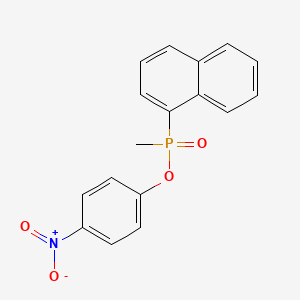
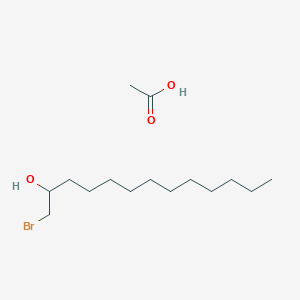
![Ethyl 2-oxo[1,3]thiazolo[5,4-b]pyridine-1(2H)-carboxylate](/img/structure/B14373024.png)
